(R)-(+)-beta-Methylphenethylamine is an enantiomerically pure primary amine belonging to the phenethylamine class. As a positional isomer of amphetamine, it is a research tool for investigating neurological pathways, particularly those involving trace amine-associated receptors (TAARs) [REFS-1, REFS-2]. Its primary value in procurement decisions stems from its defined stereochemistry, which makes it a critical chiral building block in asymmetric synthesis and a specific probe for stereoselective biological interactions, distinct from its (S)-enantiomer or the racemic mixture .
Substituting this compound with its (S)-enantiomer, the racemic mixture, or a structurally related achiral amine is invalid for most applications. Biological systems, such as neurotransmitter receptors, exhibit strong stereoselectivity, meaning the two enantiomers can have significantly different potencies or efficacies [1]. In asymmetric synthesis, using the racemate would yield a difficult-to-separate mixture of diastereomeric products, while using the incorrect (S)-enantiomer would produce the opposite, undesired product stereochemistry. Procuring the enantiopure (R)-form is therefore essential for achieving reproducible, predictable, and targeted outcomes in both biological research and chemical synthesis.
A primary procurement specification for this chiral amine is its specific optical rotation, which confirms both its identity and high enantiomeric purity. The (R)-(+)-enantiomer consistently exhibits a positive specific rotation, typically in the range of +35° (c=1 in ethanol) . This provides a clear, quantitative distinction from the (S)-(-)-enantiomer, which would have a negative rotation of equal magnitude, and the racemic mixture, which has zero optical rotation.
| Evidence Dimension | Specific Optical Rotation [α]D |
| Target Compound Data | +35° (c=1 in Ethanol) |
| Comparator Or Baseline | Racemic (±)-beta-Methylphenethylamine: 0° (S)-(-)-beta-Methylphenethylamine: approx. -35° |
| Quantified Difference | Absolute difference of ~35° from the racemate and ~70° from the opposite enantiomer. |
| Conditions | Standard polarimetry at the sodium D-line. |
This specification is critical for ensuring the correct stereoisomer is used as a starting material, preventing failed stereospecific reactions or irreproducible biological assays.
Beta-Methylphenethylamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). Research on the closely related amphetamine class demonstrates that primate TAAR1 is highly stereoselective, robustly preferring the (S)-configuration for higher agonist potency [1]. For example, at human TAAR1, (S)-amphetamine is approximately twice as potent as (R)-amphetamine [1]. This strong class-level evidence indicates that the (R) and (S) enantiomers of beta-methylphenethylamine are not biologically equivalent and will elicit different responses, making the use of a single, defined enantiomer essential for targeted neurological research.
| Evidence Dimension | Agonist Potency (EC50) at human TAAR1 |
| Target Compound Data | Predicted to be the less potent enantiomer based on class data. |
| Comparator Or Baseline | (S)-enantiomers of related amphetamines are more potent. (e.g., (S)-amphetamine EC50 = 2.7 μM vs (R)-amphetamine EC50 = 5.3 μM) |
| Quantified Difference | The (S)-enantiomers in this class are ~2x more potent at hTAAR1. |
| Conditions | cAMP accumulation assay in stably expressed hTAAR1 cell lines. |
Procuring a specific enantiomer is required to isolate and study the effects of one stereoisomer without interference from the more potent opposing enantiomer, ensuring clarity and reproducibility in pharmacological studies.
Enantiopure phenethylamines are effective chiral auxiliaries for directing stereoselective reactions. A patented asymmetric synthesis for amphetamine derivatives utilizes the closely related chiral auxiliary (R)-(+)-alpha-methylbenzylamine to form an imine intermediate, which is then reduced and hydrogenolyzed. This process, which relies entirely on the stereochemistry of the auxiliary, yields the final chiral amine products with very high enantiomeric purities of 96-99% [1]. This demonstrates that using the enantiopure (R)-form of this amine class is a validated and highly effective strategy for controlling stereochemistry in multi-step syntheses, a level of control unattainable with a racemic or achiral equivalent.
| Evidence Dimension | Enantiomeric Purity of Final Product |
| Target Compound Data | Enables synthesis of products with 96-99% enantiomeric purity. |
| Comparator Or Baseline | Using a racemic auxiliary would result in a 50:50 mixture (0% enantiomeric purity) of the final product enantiomers. |
| Quantified Difference | An increase from 0% to >96% enantiomeric control. |
| Conditions | Reductive amination followed by hydrogenolysis, using the chiral amine as a recoverable auxiliary. |
This evidence justifies the procurement of the enantiopure amine as a valuable raw material for constructing complex chiral molecules with high precision, avoiding costly and inefficient separation of enantiomers later in the process.
As a chiral precursor or auxiliary, this compound is the right choice for synthetic routes where precise stereochemical control is required. Its use enables the production of enantiomerically enriched target molecules with high purity (>96%), bypassing the need for challenging chiral separations of the final product [1].
For researchers investigating TAAR1 or other stereoselective neurological targets, this compound is the correct tool to probe the specific effects of the (R)-enantiomer. Using this enantiopure material allows for direct comparison with the (S)-enantiomer, clarifying which stereocenter is responsible for observed biological activity and avoiding the ambiguous results that would come from a racemic mixture [2].
With its well-defined, strong positive optical rotation, this compound serves as an ideal reference standard for the development and validation of analytical methods, such as chiral chromatography. It can be used to confirm the separation and identification of the (R)- and (S)-enantiomers in a racemic mixture.
Corrosive